

Technical Guide: Chemical Properties of Solvent Black 46

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Black 46

Cat. No.: B12343797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **Solvent Black 46**. The information is compiled from various sources and presented in a structured format to facilitate easy reference and comparison. This document is intended for an audience with a technical background in chemistry and related fields.

General Information

Solvent Black 46 is a black, oil-soluble dye belonging to the azo class of compounds.^[1] It is primarily used in the manufacturing of printing inks. It is also known by several trade names, including Akasol Fast Black CN, Dayglo **Solvent Black 46**, Du Pont Ink Black A, and Inksol Black 823.^{[2][3][4]}

Chemical and Physical Properties

The key chemical and physical properties of **Solvent Black 46** are summarized in the tables below. These values represent data compiled from various chemical suppliers and databases.

Table 1: General Chemical Properties

Property	Value	Source(s)
Chemical Name	Solvent Black 46	[5][6]
C.I. Name	Solvent Black 46	
CAS Number	65294-17-9	[1][2][5][6]
Molecular Formula	C ₄₃ H ₄₆ N ₆ O ₃ S	[1][4][5]
Molecular Weight	726.93 g/mol	[1][4][5]
Chemical Class	Azo Dye	[1]
Physical Appearance	Black or Reddish-black powder	[2]
Hue	Bluish-black	

Table 2: Physical Properties

Property	Value	Source(s)
Melting Point	125 - 130 °C	[2][3]
Density	0.50 g/cm ³	[2]
Light Fastness	6-7	[2][3]

Table 3: Solubility Data

Solvent	Solubility (g/L)	Source(s)
Acetone	280	[2][3]
Butyl Acetate	100	[2][3]
Methylbenzene	10.3	[2][3]
Dichloromethane	116.8	[2][3]
Ethyl Alcohol	35.5	[2][3]
Water	Insoluble	[1][4]

Spectral Properties

Table 4: UV-Visible Spectral Data

Property	Value	Source(s)
Maximum Absorbance (λ_{max})	583 - 590 nm	

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties of **Solvent Black 46** are not readily available in the public domain. However, the following are general, standardized methodologies that are typically employed for the characterization of dyes and similar chemical compounds.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

- A small, finely powdered sample of the dye is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.
- The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, thermometer, and heating medium.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Solubility

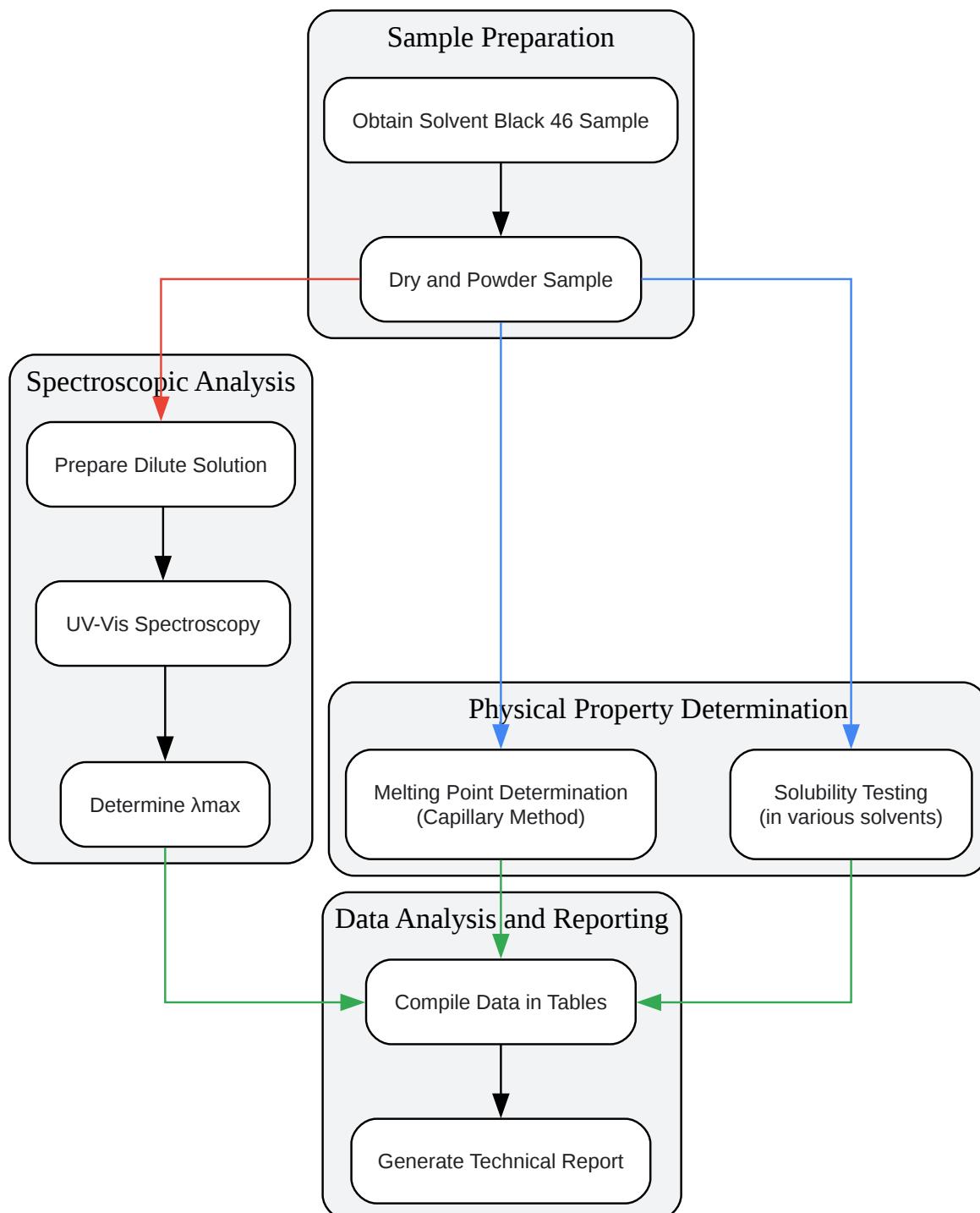
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- A known volume of the solvent of interest is placed in a sealable container and maintained at a constant temperature.
- A pre-weighed amount of the dye is added to the solvent in small increments.
- The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure that equilibrium is reached.
- If the dye completely dissolves, more is added until a saturated solution is formed (i.e., solid dye remains undissolved).
- The undissolved solid is then separated from the solution by filtration or centrifugation.
- The concentration of the dye in the clear, saturated solution is determined, typically by a spectroscopic method (e.g., UV-Vis spectrophotometry) after appropriate dilution, or by evaporating the solvent and weighing the residue.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.


Methodology:

- A dilute solution of the dye is prepared in a suitable solvent (one that does not absorb in the wavelength range of interest). The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- The UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).
- The absorbance of the dye solution is measured over a specific range of wavelengths (e.g., 300-800 nm for a colored dye).
- The wavelength at which the maximum absorbance occurs (λ_{max}) is determined from the resulting spectrum. According to Beer-Lambert Law, the absorbance is directly proportional

to the concentration of the absorbing species and the path length of the light through the solution.

Visualizations

Experimental Workflow for Dye Characterization

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the chemical characterization of a solvent dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Solvent Black 46|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]
- 3. Solvent black 46 TDS|Solvent black 46 from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
- 4. dimacolorgroup.com [dimacolorgroup.com]
- 5. khushidyechem.com [khushidyechem.com]
- 6. dyeschemical.com [dyeschemical.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of Solvent Black 46]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12343797#what-are-the-chemical-properties-of-solvent-black-46>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com